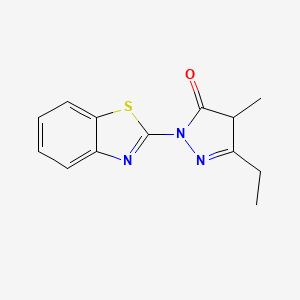![molecular formula C14H17ClN2O3 B7578803 1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid, also known as CP-690,550, is a chemical compound that is being extensively studied for its potential in treating various autoimmune diseases. It was first discovered by Pfizer in 2003 and is currently undergoing clinical trials for the treatment of rheumatoid arthritis, psoriasis, and lupus.
Mechanism of Action
1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid works by selectively inhibiting the activity of JAK3, one of the four members of the JAK family. JAK3 is primarily expressed in immune cells, and its inhibition can help reduce the activity of T cells and other immune cells that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can help reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and can also inhibit the activation of T cells and other immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is its high selectivity for JAK3, which can help reduce the risk of side effects associated with non-specific JAK inhibitors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Future Directions
There are several potential future directions for research on 1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid. One area of interest is the development of new formulations or delivery methods that can help improve the pharmacokinetic properties of the drug. Another area of interest is the identification of new autoimmune diseases that may be responsive to this compound treatment. Finally, there is also interest in exploring the potential use of this compound in combination with other immunomodulatory agents to achieve synergistic effects.
Synthesis Methods
The synthesis of 1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is a complex process that involves several steps. The first step involves the reaction of 3-chloroaniline with ethyl 2-oxo-2-(2-oxopyrrolidin-1-yl)acetate to form the intermediate compound, 1-[2-(3-chloroanilino)-2-oxoethyl]pyrrolidine-2-carboxylic acid ethyl ester. This intermediate is then further reacted with methylmagnesium bromide to form the final product, this compound.
Scientific Research Applications
1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential in treating various autoimmune diseases. It works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a key role in the immune response. By inhibiting JAK, this compound can help reduce inflammation and other symptoms associated with autoimmune diseases.
properties
IUPAC Name |
1-[2-(3-chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(13(19)20)6-3-7-17(14)9-12(18)16-11-5-2-4-10(15)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQIERXDBNEKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)


![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)

![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
![1-[2-(3-Fluoro-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578799.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)